SEN461
Description
Properties
CAS No. |
1287727-28-9 |
|---|---|
Molecular Formula |
C25H34N4O6 |
Molecular Weight |
486.56 |
IUPAC Name |
trans-6-Methoxy-3-{4-[4-(2-methoxy-acetyl)-piperazine-1-carbonyl]-cyclohexylmethyl}-1-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H34N4O6/c1-26-21-9-8-19(35-3)14-20(21)24(32)29(25(26)33)15-17-4-6-18(7-5-17)23(31)28-12-10-27(11-13-28)22(30)16-34-2/h8-9,14,17-18H,4-7,10-13,15-16H2,1-3H3/t17-,18- |
InChI Key |
CYIHQUXKBWFESS-IYARVYRRSA-N |
SMILES |
O=C(N1C[C@H]2CC[C@H](C(N3CCN(C(COC)=O)CC3)=O)CC2)N(C)C4=C(C=C(OC)C=C4)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SEN461; SEN-461; SEN 461; |
Origin of Product |
United States |
Mechanistic Elucidation of Sen461 As a Wnt Pathway Modulator
Identification of SEN461 as a Small Molecule Wnt Inhibitor
This compound was identified through screening campaigns aimed at discovering compounds capable of modulating canonical Wnt signaling, particularly in cells where this pathway is aberrantly activated, such as in glioblastoma cells. aacrjournals.orgnih.govmdpi.com The goal of these screens was to find molecules that could inhibit the elevated Wnt signaling observed in certain cancers, suggesting a potential therapeutic approach. aacrjournals.orgnih.gov
Chemical Classification of this compound: A Quinazoline-2,4-dione Derivative
Chemically, this compound is classified as a quinazoline-2,4-dione derivative. mdpi.comnih.govmedkoo.comacs.org Its IUPAC chemical name is trans-6-Methoxy-3-{4-[4-(2-methoxy-acetyl)-piperazine-1-carbonyl]-cyclohexylmethyl}-1-methyl-1H-quinazoline-2,4-dione. medkoo.com This structural class is of interest in medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives. nih.govresearchgate.net
Molecular Mechanism of Canonical Wnt Inhibition by this compound
This compound inhibits the canonical Wnt signaling pathway by primarily targeting the β-catenin destruction complex. aacrjournals.orgnih.govmdpi.comnih.govresearchgate.netfrontiersin.orgoup.comresearchgate.net This complex is crucial for regulating the levels of β-catenin in the cytoplasm in the absence of a Wnt signal. uu.nlnih.gov
Stabilization of Axin1, a Key Scaffold Protein
A central aspect of this compound's mechanism is the stabilization of Axin1. aacrjournals.orgnih.govmdpi.commedkoo.comresearchgate.netfrontiersin.orgoup.comciteab.comresearchgate.netnih.govnih.govresearchgate.net Axin1 is a key scaffold protein and a limiting component of the β-catenin destruction complex. aacrjournals.orguu.nlnih.gov By stabilizing Axin1, this compound increases its cellular levels. aacrjournals.orgnih.govnih.govfrontiersin.orgnih.gov This effect has been observed in various cell lines, including glioblastoma cells. aacrjournals.orgnih.gov The stabilization of Axin by this compound appears to occur through a mechanism distinct from that of known Tankyrase inhibitors like XAV939 and IWR2, which stabilize Axin by inhibiting its proteasomal degradation mediated by Tankyrase. aacrjournals.orgfrontiersin.orgresearchgate.net While XAV939 and IWR2 induce Tankyrase stabilization, this compound treatment does not show significant Tankyrase stabilization, suggesting a different mode of action for Axin stabilization. aacrjournals.org
Impact on the β-Catenin Destruction Complex
The stabilization of Axin1 by this compound has a direct impact on the β-catenin destruction complex. mdpi.commedkoo.comfrontiersin.orgciteab.comresearchgate.net Increased levels of the Axin scaffold protein enhance the assembly and activity of this multiprotein complex. aacrjournals.orguu.nlnih.gov The destruction complex, in addition to Axin and APC, includes the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK3). uu.nlnih.gov These components work together to facilitate the phosphorylation of β-catenin. uu.nlnih.gov
Consequent Effects on β-Catenin Phosphorylation and Degradation
The enhanced activity of the β-catenin destruction complex, driven by this compound-induced Axin1 stabilization, leads to increased phosphorylation of β-catenin. aacrjournals.orgnih.govmdpi.comnih.govmedkoo.comresearchgate.netfrontiersin.orgoup.comresearchgate.netciteab.comresearchgate.net Specifically, this compound treatment increases the levels of phosphorylated β-catenin at residues Ser33/Ser37/Thr41. aacrjournals.org Phosphorylation at these sites is a prerequisite for the recognition and ubiquitination of β-catenin by the E3 ubiquitin ligase β-TrCP. uu.nlnih.gov Ubiquitinated β-catenin is then targeted for degradation by the proteasome. uu.nlnih.gov
As a consequence of increased β-catenin phosphorylation and subsequent proteasomal degradation, this compound treatment results in a decrease in the total cellular levels of β-catenin. aacrjournals.orgnih.govmdpi.comnih.govmedkoo.comresearchgate.netfrontiersin.orgresearchgate.netciteab.comresearchgate.net This reduction in cytoplasmic β-catenin prevents its translocation to the nucleus, where it would otherwise interact with TCF/LEF transcription factors to activate Wnt target genes. oup.comuu.nl Therefore, the net effect of this compound is the inactivation of the canonical Wnt signaling pathway. aacrjournals.orgnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net Studies have shown that this compound inhibits Wnt-induced transcriptional activity in a concentration-dependent manner. aacrjournals.orgresearchgate.net
The effects of this compound on key Wnt pathway proteins have been demonstrated through experimental data, such as Western blotting analysis of cell lysates. aacrjournals.orgresearchgate.net
| Treatment (Concentration) | Axin1 Levels | Phosphorylated β-Catenin (Ser33/Ser37/Thr41) | Total β-Catenin Levels |
| Vehicle (DMSO) | Basal | Low | High |
| This compound (Low) | Increased | Increased | Decreased |
| This compound (High) | Further Increased | Further Increased | Further Decreased |
The comparable activity of this compound with other known Axin stabilizers like XAV939 and IWR2 in increasing Axin1/2 levels and inhibiting Wnt transcriptional activity further supports its mechanism of action through Axin stabilization. aacrjournals.org
Relationship to Tankyrase (TNKS) Activity and Axin Stabilization
Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, are known to promote the ubiquitination and subsequent proteasomal degradation of Axin proteins. researchgate.netoncotarget.comnih.gov This degradation of Axin reduces the efficiency of the β-catenin destruction complex, thereby enhancing Wnt signaling. oncotarget.comnih.gov
This compound has been shown to induce the accumulation of both Axin1 and Axin2 proteins. aacrjournals.org This increase in Axin protein levels is attributed to protein stabilization, protecting Axin from proteasomal degradation. aacrjournals.org While Tankyrase inhibitors are known to stabilize Axin by preventing its PARsylation and subsequent degradation, the mechanism of this compound appears to be distinct. aacrjournals.orgfrontiersin.org Studies have observed only minimal Tankyrase stabilization even at high concentrations of this compound, suggesting that this compound stabilizes Axin through a mechanism not entirely dependent on Tankyrase inhibition, unlike some other Wnt inhibitors. aacrjournals.org This implies that this compound may interfere with Axin degradation at a step downstream or independent of Tankyrase-mediated PARsylation. aacrjournals.org
Modulation of Wnt Transcriptional Activity by this compound
This compound effectively inhibits Wnt-induced transcriptional activity. aacrjournals.orgresearchgate.netfigshare.com This has been demonstrated in various cell lines, including those derived from glioblastoma and sarcoma, using Wnt-dependent reporter assays. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net this compound treatment leads to a concentration-dependent inhibition of luciferase activity driven by TCF/LEF transcription factors, which are activated by nuclear β-catenin. aacrjournals.orgresearchgate.net This inhibition occurs without significantly affecting Wnt-independent transcriptional activity. aacrjournals.orgresearchgate.net
The inhibitory effect of this compound on Wnt transcriptional activity is consistent with its ability to stabilize Axin. aacrjournals.orgsemanticscholar.org Increased Axin levels promote the assembly and activity of the β-catenin destruction complex, leading to enhanced phosphorylation and degradation of β-catenin. aacrjournals.org Reduced levels of cytoplasmic and nuclear β-catenin consequently decrease the co-activation of TCF/LEF target genes, thereby inhibiting Wnt-mediated transcription. aacrjournals.orgoup.com this compound treatment has been shown to reverse the effects of Wnt ligands, such as Wnt3a, by increasing the phosphorylated β-catenin fraction and reducing total β-catenin levels. aacrjournals.org
Downstream Regulation of Canonical Wnt Target Genes
The modulation of Wnt transcriptional activity by this compound results in altered expression of canonical Wnt target genes. These genes are typically involved in processes like cell proliferation, survival, and differentiation.
AXIN2 is a well-established transcriptional target of the canonical Wnt pathway. aacrjournals.orgresearchgate.netnih.gov Its expression is often used as a marker for Wnt pathway activity. nih.gov this compound treatment has been shown to inhibit the mRNA levels of AXIN2 that are induced by Wnt pathway activation, such as by Wnt3a conditioned medium. aacrjournals.orgresearchgate.net This reduction in AXIN2 expression is a direct consequence of the decreased nuclear β-catenin and subsequent reduced TCF/LEF transcriptional activity caused by this compound-mediated Axin stabilization. aacrjournals.orgresearchgate.net
CDC25A is a phosphatase involved in cell cycle progression and has been identified as a mediator of Wnt-induced cell proliferation in some contexts. semanticscholar.org Studies have shown that this compound treatment can modulate the expression of CDC25A. semanticscholar.org In U2OS cells, this compound was shown to modulate the canonical Wnt transcriptional target AXIN2 together with CDC25A. semanticscholar.org Wnt3a stimulation in these cells leads to an upregulation of AXIN2 and CDC25A mRNA. semanticscholar.org this compound treatment counteracts this effect, consistent with its inhibitory action on Wnt transcriptional activity. semanticscholar.org
c-MYC is a proto-oncoprotein and a well-known downstream target gene of the Wnt/β-catenin pathway, playing a significant role in cell growth and proliferation. semanticscholar.orgnih.gov In certain cell lines, such as the fibrosarcoma cell line HT-1080, this compound treatment has been observed to negatively impact the expression of c-MYC. semanticscholar.org This reduction in c-MYC levels contributes to the anti-proliferative effects of this compound. semanticscholar.org However, the effect on c-MYC expression might be cell-type dependent, as Wnt3a stimulation in U2OS cells upregulated AXIN2 and CDC25A mRNA without affecting c-MYC expression in one study. semanticscholar.org
CDC25A Modulation
Comparative Mechanistic Analysis with Other Wnt Inhibitors (e.g., XAV939, IWR2)
This compound is one of several small molecules that inhibit the Wnt pathway by stabilizing Axin. Other notable examples include XAV939 and IWR2. aacrjournals.orgnih.govmdpi.comoup.com While all three compounds lead to Axin stabilization, their precise mechanisms may differ.
XAV939 is a well-characterized Tankyrase inhibitor. labome.comnih.govstemcell.com It inhibits TNKS1 and TNKS2, thereby preventing the PARsylation and subsequent proteasomal degradation of Axin. frontiersin.orgnih.govstemcell.com This leads to increased Axin levels and enhanced β-catenin degradation. frontiersin.orgnih.govstemcell.com
IWR2 is also reported to stabilize Axin through the inhibition of Tankyrase. oup.com Like XAV939, it is thought to interfere with Tankyrase activity, leading to increased Axin protein levels. oup.com
This compound, while also an Axin stabilizer, appears to have a mechanism that is not entirely dependent on Tankyrase inhibition. aacrjournals.orgmdpi.com Although a weak Tankyrase stabilization was observed at very high concentrations of this compound, the primary mechanism of Axin stabilization seems to be distinct from that of known Tankyrase inhibitors like XAV939 and IWR2. aacrjournals.org This suggests that this compound might interfere with Axin degradation at a different point in the process, potentially by protecting it from proteasomal degradation through a mechanism independent of Tankyrase-mediated ubiquitination or by affecting other components of the destruction complex or the proteasomal machinery itself. aacrjournals.orgfrontiersin.org
Despite these potential mechanistic differences at the level of Tankyrase interaction, this compound, XAV939, and IWR2 show comparable effects on the accumulation of both Axin1 and Axin2 proteins in certain cell lines. aacrjournals.org They also exhibit comparable activity in inhibiting TCF-Luciferase activity, indicating a similar outcome in terms of Wnt transcriptional inhibition. aacrjournals.org
The comparable activity of this compound, IWR2, and XAV939 in inhibiting Wnt signaling and affecting cell growth in vitro highlights the relevance of Axin stabilization as a pharmacological approach for Wnt inhibition. aacrjournals.org However, the subtle differences in their interaction with Tankyrase suggest that they might have different off-target effects or efficacy profiles in various cellular contexts.
Data Tables
| Compound | Primary Mechanism (Axin Stabilization) | Tankyrase Inhibition Dependence | Effect on Axin Levels | Effect on Wnt Transcriptional Activity |
| This compound | Axin Stabilization (protects from degradation) aacrjournals.orgfrontiersin.org | Not entirely dependent aacrjournals.orgmdpi.com | Increased (Axin1 & Axin2) aacrjournals.org | Inhibited aacrjournals.orgresearchgate.netfigshare.com |
| XAV939 | Axin Stabilization (inhibits PARsylation/degradation) frontiersin.orgnih.govstemcell.com | Dependent frontiersin.orgnih.govstemcell.com | Increased (Axin1 & Axin2) aacrjournals.org | Inhibited aacrjournals.org |
| IWR2 | Axin Stabilization (inhibits Tankyrase) oup.com | Dependent oup.com | Increased (Axin1 & Axin2) aacrjournals.org | Inhibited aacrjournals.org |
| Wnt Target Gene | Effect of this compound Treatment | Observation Context |
| AXIN2 mRNA | Inhibited | Wnt3a-stimulated cells aacrjournals.orgresearchgate.net |
| CDC25A mRNA | Modulated (inhibition of Wnt-induced upregulation) | Wnt3a-stimulated U2OS cells semanticscholar.org |
| c-MYC protein | Reduced | HT-1080 fibrosarcoma cells semanticscholar.org |
| c-MYC mRNA | No significant effect | Wnt3a-stimulated U2OS cells semanticscholar.org |
Preclinical Biological Activities of Sen461 in Cellular and Organismal Models
In Vitro Studies on Cellular Proliferation and Viability
In vitro experiments have assessed the impact of SEN461 on the proliferation and viability of different cancer cell lines.
Effects on Glioblastoma Cell Lines (e.g., DBTRG-05MG, T98)
This compound has been shown to decrease the viability of cultured glioma cell lines. mdpi.com Its inhibitory effects on Wnt-induced transcriptional activity have been observed in glioblastoma (GBM) cells, including the DBTRG-05MG cell line. researchgate.netaacrjournals.org In DBTRG cells, this compound inhibited Wnt reporter activity with an IC₅₀ of 1.3 µmol/L. researchgate.netaacrjournals.org
Studies examining a panel of 10 GBM cell lines, including commercially available lines and patient-derived primary tumor cells, demonstrated a range of sensitivities to this compound treatment in soft agar (B569324) assays. aacrjournals.orgnih.gov Most of these cell lines (7 out of 10) showed IC₅₀ values in the low µM range (from 0.5 to 3.5 µM). nih.gov For instance, the T98 cell line was found to be particularly sensitive, with an IC₅₀ of 0.5 µM. nih.gov The pharmacological activity of this compound in inhibiting GBM proliferation is likely mediated through the stabilization of AXIN, a key negative regulator of the Wnt pathway. nih.gov Overexpression of AXIN in DBTRG and T98G cells phenocopied the pharmacological activity observed with this compound. nih.gov
Effects on Sarcoma Cell Lines (e.g., U2OS, HT-1080)
This compound has also been investigated for its effects on sarcoma cell lines. Targeting different sarcoma cell lines with this compound has been reported to produce a less transformed phenotype. plos.org Specific sarcoma cell lines, such as U2OS (osteosarcoma) and HT-1080 (fibrosarcoma), have shown sensitivity to this compound treatment in anchorage-independent growth assays. plos.orgplos.org
Evaluation of Anchorage-Independent Growth Inhibition by this compound
Anchorage-independent growth is a critical characteristic of transformed cells and a key indicator of their tumorigenic potential. This compound has been evaluated for its ability to inhibit this type of growth in various cancer models.
Application in Human GBM Cell Lines
This compound has been shown to suppress anchorage-independent growth in human GBM cell lines. researchgate.netaacrjournals.orgnih.govresearchgate.netnih.govmdpi.com In DBTRG cells, this compound affected their ability to grow in an anchorage-independent fashion. researchgate.netaacrjournals.org The half-maximal inhibitory concentration (IC₅₀) for DBTRG cells in the soft agar assay was determined. researchgate.netresearchgate.net
Application in Patient-Derived Primary Tumor Cells
Beyond established cell lines, this compound has also demonstrated inhibition of anchorage-independent growth in patient-derived primary tumor cells in vitro. aacrjournals.orgnih.govresearchgate.netnih.govmdpi.com This suggests its potential relevance for targeting primary tumors.
Application in Sarcoma Cell Lines
This compound strongly inhibited the ability of U2OS and HT-1080 sarcoma cell lines to grow in an anchorage-independent manner, with IC₅₀ values of 0.3 µM and 0.78 µM, respectively, in soft agar assays. plos.orgplos.org Additional osteosarcoma cell lines tested also showed varying sensitivities to this compound treatment in these assays. plos.orgplos.org
Here is a summary of IC₅₀ values for this compound in selected cell lines:
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Source(s) |
| DBTRG-05MG | Glioblastoma | Wnt reporter activity | 1.3 | researchgate.netaacrjournals.org |
| DBTRG-05MG | Glioblastoma | Soft agar | Data available in source researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| T98 | Glioblastoma | Soft agar | 0.5 | nih.gov |
| U2OS | Sarcoma | Soft agar | 0.3 | plos.orgplos.org |
| HT-1080 | Sarcoma | Soft agar | 0.78 | plos.orgplos.org |
| Panel of 10 GBM cell lines (7/10) | Glioblastoma | Soft agar | 0.5 - 3.5 | nih.gov |
Impact of this compound on Cellular Phenotypes
Preclinical studies have explored the effects of this compound on various cellular phenotypes associated with cancer progression, including cellular motility and angiogenesis.
Investigation of Angiogenesis Modulation (e.g., Tube Formation Assay)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The tube formation assay is an in vitro method used to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. cellbiolabs.commoleculardevices.comsigmaaldrich.comresearchgate.net
Research into the effects of this compound on angiogenesis modulation using a tube formation assay in HT-1080 fibrosarcoma cells indicated that this compound did not show any effect on tubule formation activity, even on HUVEC cells. semanticscholar.org In contrast, Suramin, used as a control in the same study, induced a complete abrogation of tubule formation at a concentration of 3 µmol/L. semanticscholar.org
In Vivo Preclinical Efficacy of this compound
The in vivo preclinical efficacy of this compound has been evaluated in various animal models, primarily focusing on its ability to suppress tumor growth in xenograft models. researchgate.netsemanticscholar.orgoup.commdpi.comfrontiersin.orgnih.govnih.govuni-freiburg.de
Suppression of Tumor Growth in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor efficacy of potential therapeutic agents in vivo. This compound has demonstrated activity in suppressing tumor growth in such models. researchgate.netsemanticscholar.orgoup.commdpi.comfrontiersin.orgnih.govnih.govuni-freiburg.de
This compound has shown efficacy in reducing tumor growth in glioblastoma (GBM) xenograft models. researchgate.netsemanticscholar.orgoup.comfrontiersin.orgnih.govnih.govuni-freiburg.de Studies have demonstrated that administration of this compound reduced tumor growth in a GBM xenograft model. nih.govresearchgate.netnih.govacs.org This antitumor activity in GBM xenografts is associated with its ability to inhibit Wnt signaling. nih.govresearchgate.netnih.govacs.org For instance, in a DBTRG xenograft tumor model, this compound treatment reduced tumor volume. researchgate.netnih.govresearchgate.net Tumor volume was followed over time in these studies. researchgate.netnih.govresearchgate.net
This compound has also been investigated for its efficacy in sarcoma xenograft models. semanticscholar.orgmdpi.comnih.govplos.org Importantly, sarcoma growth inhibition through pharmacological Axin stabilization by this compound was observed in a xenograft model in vivo in female CD-1 nude mice. nih.gov In an HT-1080 xenograft model, this compound demonstrated antitumor activity. semanticscholar.orgplos.org Treatment groups in this model received this compound, and tumor volume was monitored. semanticscholar.orgplos.org
Table 1: Summary of In Vivo Efficacy in Xenograft Models
| Model Type | Cell Line/Type | Key Finding | Source |
| Glioblastoma | DBTRG | Reduced tumor growth/volume | nih.govresearchgate.netnih.govacs.orgresearchgate.net |
| Sarcoma | HT-1080 Fibrosarcoma | Inhibited tumor growth | semanticscholar.orgnih.govplos.org |
| Sarcoma | Osteosarcoma | Reduced tumorigenic potential (in vitro data also supports) | semanticscholar.org |
Note: This table summarizes key findings regarding tumor growth suppression in xenograft models based on the provided text snippets. Specific quantitative data on tumor size reduction or survival benefits were not consistently available across all snippets for comprehensive tabular presentation.
Table 2: Effect of this compound on Wnt Target Genes in Sarcoma Cells (HT-1080)
| Gene | Effect of this compound (10 µmol/L) | Statistical Significance | Source |
| c-MYC mRNA | Decreased | P<0.05 or P<0.005* | plos.org |
| VEGFA mRNA | No significant effect | Not specified as significant effect absent | plos.org |
Based on data from HT-1080 cells treated with 10 µmol/L this compound. Statistical significance indicated where available in the source. plos.org
Glioblastoma Xenograft Models
Antagonism of Wnt Signaling in Developmental Models (e.g., Xenopus Embryos)
The Wnt signaling pathway plays a crucial role in embryonic development, and its modulation can lead to significant developmental alterations. This compound has been shown to act as an antagonist of canonical Wnt signaling in developmental models, specifically in Xenopus embryos. uni-freiburg.denih.govnih.gov
Inhibition of XWnt8-Mediated Axis Duplication
Ectopic expression of XWnt8 mRNA in Xenopus embryos is known to induce the formation of a secondary dorsal axis, a well-established assay for assessing canonical Wnt signaling activity in vivo. uni-freiburg.de Studies have demonstrated that co-injection of this compound can effectively inhibit this XWnt8-induced axis duplication. uni-freiburg.de
In experiments where XWnt8 mRNA was injected into Xenopus embryos, a high percentage of embryos developed duplicated axes. However, co-injection with this compound (1 pmol/embryo) significantly reduced the proportion of embryos exhibiting this phenotype. uni-freiburg.de This indicates that this compound can interfere with the developmental effects mediated by excessive Wnt signaling. uni-freiburg.de
Table 1: Effect of this compound on XWnt8-Induced Axis Duplication in Xenopus Embryos
| Treatment | Percentage of Embryos with Duplicated Axes |
| XWnt8 + Vehicle | ~80% uni-freiburg.de |
| XWnt8 + this compound | ~35.2% (56% reduction) uni-freiburg.de |
Data derived from studies involving injection of 10 pg of XWnt8 mRNA and co-injection with 1 pmol this compound per embryo. uni-freiburg.de
Effects of this compound on Cancer Stem Cell Properties in Preclinical Models
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, and resistance to therapy. The Wnt signaling pathway is often dysregulated in various cancers, including glioblastoma (GBM), and is implicated in maintaining CSC properties. This compound, as a Wnt pathway inhibitor, has been investigated for its effects on cancer cells, including aspects related to stemness. uni-freiburg.denih.govnih.gov
While some studies discuss the effects of Wnt inhibition on CSC properties in general, and mention this compound as a Wnt inhibitor active in GBM cells, the direct, specific quantitative data on this compound's impact on reducing stem-like cellular fractions or directly measuring its effect on clonogenicity markers in the provided snippets is less detailed compared to its observed effect on Xenopus axis duplication or the effects of other Wnt inhibitors discussed in the same context. However, the available information indicates that this compound's inhibition of Wnt signaling is relevant to these properties.
Reduction of Stem-Like Cellular Fractions
Inhibition of the Wnt pathway has been shown to reduce the stem-like cellular fraction in various cancer models, including glioblastoma. Although specific quantitative data demonstrating this compound's direct effect on markers of stemness (e.g., CD133, NANOG) in the provided text snippets is limited, this compound is identified as a small molecule inhibitor of the Wnt pathway that shows effective anti-tumor activity in GBM research. Its mechanism involves inducing Axin stabilization, leading to increased β-catenin phosphorylation and degradation, thereby inhibiting canonical Wnt signaling. uni-freiburg.denih.govnih.gov This mechanism is consistent with approaches that have been shown to reduce stem-like cell populations by targeting Wnt signaling.
Impact on Clonogenicity
Clonogenicity, the ability of single cells to form colonies, is a key property of cancer stem cells and a measure of their self-renewal capacity. This compound has been shown to inhibit anchorage-independent growth of human GBM cell lines and patient-derived primary tumor cells in vitro, which is a relevant measure of clonogenicity. uni-freiburg.denih.govnih.gov This inhibitory effect on anchorage-independent growth suggests that this compound impacts the ability of cancer cells, potentially including the stem-like fraction, to proliferate and form colonies independently of a substrate, a characteristic associated with aggressive cancer behavior and stem cell properties. uni-freiburg.denih.govnih.gov
Table 2: Observed Effects of this compound on Cancer Cell Properties
| Property | Observed Effect of this compound Inhibition of Wnt Signaling |
| Anchorage-independent growth | Inhibited uni-freiburg.denih.govnih.gov |
| Reduction of stem-like fraction | Implied through Wnt inhibition |
| Clonogenicity | Impacted (via inhibition of anchorage-independent growth) uni-freiburg.denih.govnih.gov |
Analytical and Methodological Approaches in Sen461 Research
Cell-Based Reporter Assays for Wnt Transcriptional Activity (e.g., TCF-Luciferase Assays)
Cell-based reporter assays, notably those utilizing TCF-Luciferase, are a primary method for quantifying Wnt transcriptional activity. These assays typically involve transfecting cells with a construct containing the Luciferase gene under the control of TCF/LEF response elements, which are downstream targets of canonical Wnt signaling. aacrjournals.orgnih.gov A constitutive reporter, such as one expressing Renilla Luciferase, is often co-transfected as an internal control to normalize for variations in transfection efficiency and cell viability. aacrjournals.orgresearchgate.netresearchgate.net
In SEN461 research, this method has been crucial for demonstrating the compound's ability to inhibit Wnt signaling. For instance, DBTRG glioblastoma cells stably transfected with TCF-Luciferase and TA-Renilla reporters showed a concentration-dependent inhibition of Wnt transcriptional activity when exposed to this compound. aacrjournals.orgresearchgate.net Similar results were observed in HEK293 cells stimulated with Wnt1 or Wnt3A conditioned medium, where this compound potently inhibited the resulting luciferase activity without affecting the Wnt-independent Renilla activity. aacrjournals.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound in inhibiting Wnt reporter activity in DBTRG cells was determined to be 1.3 μmol/L. aacrjournals.orgresearchgate.net
Table 1: Inhibition of Wnt Transcriptional Activity by this compound
| Cell Line | Assay Type | Stimulus | This compound IC50 (μmol/L) | Reference |
| DBTRG | TCF-Luciferase | Endogenous Wnt | 1.3 | aacrjournals.orgresearchgate.net |
| HEK293 | TCF-Luciferase | Wnt1/Wnt3A CM | Potent inhibition | aacrjournals.orgresearchgate.net |
| U2OS | TCF-Luciferase | Endogenous Wnt | Concentration-dependent inhibition | plos.org |
| DLD1 | TCF-Luciferase | Endogenous Wnt | Concentration-dependent inhibition | plos.org |
Note: "Potent inhibition" indicates significant reduction in activity without a specific IC50 value provided in the snippet.
Western Blotting for Protein Level Analysis (e.g., Axin1, β-catenin, phosphorylated β-catenin)
Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. In the context of this compound research, it has been instrumental in analyzing the impact of the compound on key components of the Wnt destruction complex, such as Axin1, total β-catenin, and phosphorylated β-catenin (specifically at Ser33/Ser37/Thr41). researchgate.netplos.orgnih.govnih.gov
Studies have shown that this compound treatment leads to the stabilization of Axin1 and Axin2 protein levels in cells like DBTRG and DLD1. plos.orgnih.gov This stabilization is a key mechanism by which this compound is thought to inhibit Wnt signaling. Concurrently, Western blot analysis has demonstrated that this compound treatment increases the levels of phosphorylated β-catenin (Ser33/Ser37/Thr41), which is a signal for its degradation, and leads to a concomitant decrease in total β-catenin levels. researchgate.netplos.orgplos.orgnih.gov This effect has been observed in various cell lines, including DBTRG, HEK293 (when stimulated with Wnt3a CM), 143B, G292, U2OS, and DLD1 cells. researchgate.netplos.orgplos.orgnih.gov Analysis of cytoplasmic lysates is common in these experiments. nih.gov GAPDH or Tubulin are typically used as loading controls to ensure equal protein loading across samples. plos.orgplos.orgnih.gov
Quantitative RT-PCR for Gene Expression Analysis (e.g., AXIN2, CDC25A, c-MYC, FZD4, DVL2, CSNK1G)
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to measure the mRNA levels of specific genes, providing insight into transcriptional regulation. In this compound studies, RT-PCR has been employed to assess the impact of Wnt pathway inhibition on the expression of known Wnt target genes. researchgate.netplos.orgplos.orgnih.gov
Research has shown that this compound treatment leads to the down-regulation of Wnt target genes such as AXIN2 and CDC25A in U2OS cells. plos.orgplos.org AXIN2 is a well-established transcriptional target of the Wnt pathway, and its reduced expression is indicative of pathway inhibition. researchgate.netplos.orgplos.org CDC25A has also been identified as a Wnt-induced gene important for sarcoma cell proliferation. plos.orgplos.org Additional Wnt targets like FZD4, DVL2, and CSNK1G have also shown down-modulation at the mRNA level upon this compound treatment in U2OS cells. plos.org However, the mRNA level of c-MYC, another reported Wnt target gene, was found to be unaffected by this compound treatment in U2OS and other osteosarcoma cell lines tested, suggesting it may not be a direct transcriptional target in these specific cell types. plos.orgplos.org
Table 2: Effect of this compound on Wnt Target Gene Expression (mRNA levels)
| Cell Line | Gene | Effect of this compound Treatment | Reference |
| HEK293 | AXIN2 | Decreased | researchgate.net |
| U2OS | AXIN2 | Down-regulation | plos.orgplos.org |
| U2OS | CDC25A | Down-regulation | plos.orgplos.org |
| U2OS | FZD4 | Down-modulation | plos.org |
| U2OS | DVL2 | Down-modulation | plos.org |
| U2OS | CSNK1G | Down-modulation | plos.org |
| U2OS | c-MYC | Unaffected | plos.orgplos.org |
| HT-1080 | c-MYC | Significant down-modulation | plos.org |
| DLD1 | AXIN2 | Time-dependent effect | plos.org |
In Vitro Phenotypic Assays (e.g., Soft Agar (B569324) Assay, Scratch Assay, Tube Formation Assay)
In vitro phenotypic assays are used to assess the functional consequences of compound treatment on cellular behavior relevant to disease processes, such as cancer. Assays like the soft agar assay, scratch assay (wound healing), and tube formation assay are commonly employed to evaluate characteristics like anchorage-independent growth, cell migration, and angiogenesis, respectively. plos.orgnih.gov
The soft agar assay, which measures the ability of cells to grow and form colonies without adhering to a solid surface, is a key indicator of cellular transformation and tumorigenicity. In this compound research, this assay has demonstrated that the compound inhibits the anchorage-independent growth of various cancer cell lines, including human glioblastoma (DBTRG) and sarcoma (U2OS, HT-1080, 143B, G292) cell lines. aacrjournals.orgresearchgate.netplos.orgnih.govresearchgate.net The IC50 values for inhibiting soft agar growth have been determined for several cell lines. aacrjournals.orgresearchgate.netplos.org For example, the IC50 for DBTRG cells was reported alongside the reporter assay IC50. aacrjournals.orgresearchgate.net The inhibition of anchorage-independent growth is considered a relevant phenotypic effect of this compound's Wnt inhibitory activity. plos.orgnih.gov While scratch and tube formation assays are mentioned as general in vitro phenotypic assays, specific detailed findings regarding this compound's effects in these particular assays were not prominently featured in the provided search results. nih.gov
Table 3: Inhibition of Anchorage-Independent Growth by this compound (Soft Agar Assay)
| Cell Line | This compound IC50 (μmol/L) | Reference |
| DBTRG | Reported | aacrjournals.orgresearchgate.net |
| U2OS | Reported | plos.org |
| HT-1080 | Reported | plos.org |
| 143B | Reported | plos.org |
| G292 | Reported | plos.org |
Note: Specific IC50 values for sarcoma lines are summarized and ranked in one source. plos.org
Immunohistochemistry and Immunofluorescence for Protein Localization and Co-localization
Immunohistochemistry (IHC) and Immunofluorescence (IF) are imaging techniques used to visualize the location and distribution of specific proteins within cells or tissues. IF, in particular, can be used to study the co-localization of two or more proteins. plos.orgacs.org
In the context of this compound research, immunofluorescence has been utilized to investigate the cellular localization and co-localization of key Wnt pathway proteins. For example, studies have used IF to visualize Axin1 and phosphorylated β-catenin (P-β-catenin S33/S37/T41) in cells. plos.org Co-localization studies, such as those performed in U2OS cells expressing Axin1-GFP, have shown the co-localization of Axin1 and phosphorylated β-catenin within cellular structures, likely representing components of the destruction complex. plos.org this compound treatment has been shown to affect the number of these Axin1/P-β-catenin co-localization puncta, consistent with its mechanism of stabilizing Axin and promoting β-catenin phosphorylation and degradation. plos.org
Statistical Methodologies for Preclinical Data Analysis (e.g., ANOVA, t-tests, Fisher exact test)
Rigorous statistical analysis is essential for interpreting preclinical research data and determining the significance of observed effects. Common statistical methods employed in biological research, including studies involving compounds like this compound, include Analysis of Variance (ANOVA), t-tests (such as the Student's t-test), and Fisher's exact test. aacrjournals.orgplos.orgplos.org
These statistical tests are applied to compare data sets from different experimental conditions, such as comparing results from vehicle-treated cells versus this compound-treated cells. For example, Student's t-test has been used to determine the statistical significance of differences in Wnt target gene mRNA levels after this compound treatment compared to control cells. plos.orgplos.org Similarly, statistical tests are applied to analyze data from reporter assays, Western blots, and phenotypic assays to confirm that the observed effects of this compound are statistically significant. aacrjournals.orgresearchgate.netplos.org The choice of statistical test depends on the experimental design, the type of data collected, and the number of groups being compared. aacrjournals.org For instance, Tukey's multiple comparison test has been used following ANOVA to compare results across multiple groups. researchgate.net
Future Research Directions and Unanswered Questions for Sen461
Comprehensive Elucidation of Axin Stabilization Mechanism Independent of TNKS Inhibition
SEN461 has been shown to induce Axin stabilization, leading to increased β-catenin phosphorylation and degradation, thereby inhibiting Wnt signaling. nih.govaacrjournals.orgnih.gov Notably, studies suggest that this compound achieves Axin stabilization through a mechanism distinct from that of known Tankyrase (TNKS) inhibitors. nih.govresearchgate.net While TNKS inhibitors stabilize Axin by preventing its PARsylation-dependent degradation, this compound shows only weak activity against TNKS1 and TNKS2 auto-PARsylation at high concentrations and does not induce significant TNKS stabilization. nih.govresearchgate.net This indicates an alternative mechanism is at play for this compound-mediated Axin stabilization. Future research should focus on pinpointing the precise molecular interactions and cellular processes by which this compound stabilizes Axin independently of TNKS inhibition. This could involve identifying novel protein targets of this compound or uncovering its effects on other regulatory pathways that influence Axin stability. Understanding this unique mechanism is crucial for fully characterizing this compound and potentially developing more targeted Wnt inhibitors.
Exploration of this compound's Specificity and Selectivity within the Wnt Pathway and Beyond
The Wnt signaling pathway is complex, involving numerous ligands, receptors, and intracellular components, and it interacts with other signaling pathways. nih.govmdpi.comacs.orgoup.com While this compound is characterized as a Wnt inhibitor acting via Axin stabilization, a comprehensive understanding of its specificity and selectivity is needed. medkoo.comnih.govaacrjournals.org Future studies should investigate this compound's effects on different branches of the Wnt pathway (canonical and non-canonical) and its potential interactions with other signaling cascades relevant to cellular processes and disease pathogenesis. mdpi.comoup.com Assessing its selectivity against a broad panel of proteins, beyond the kinases already tested, would help to identify any off-target effects that could influence its biological activity or therapeutic potential. aacrjournals.org Such studies would provide valuable insights into the precise scope of this compound's influence on cellular signaling networks.
Investigation of this compound's Potential in Other Preclinical Disease Models
Preclinical studies have demonstrated this compound's anti-tumor activity in glioblastoma models, showing decreased glioma cell viability and reduced tumor volume in xenografts. nih.govpatsnap.commedchemexpress.comnih.govnih.gov Given the widespread involvement of aberrant Wnt signaling in various cancers and other diseases, exploring this compound's potential in a broader range of preclinical disease models is a critical future direction. patsnap.comnih.govmdpi.comnih.gov This could include investigating its efficacy in models of other Wnt-driven cancers, as well as non-oncological conditions where Wnt signaling plays a significant role, such as fibrotic disorders or degenerative diseases. nih.govfrontiersin.orgplos.org These investigations would help to determine the full therapeutic scope of this compound.
Development of Advanced In Vitro Models (e.g., Organoids, 3D Cultures) to Study this compound Effects
Traditional two-dimensional (2D) cell cultures have been instrumental in initial this compound research. nih.govaacrjournals.org However, advanced in vitro models like organoids and three-dimensional (3D) cultures better recapitulate the complexity of in vivo tissues and their microenvironment. researchgate.netplos.orgwhiterose.ac.uk Future research should leverage these advanced models to study this compound's effects in a more physiologically relevant context. researchgate.netplos.orgwhiterose.ac.uknih.govnih.gov Using organoids derived from different tissues or patient samples could provide more accurate predictions of this compound's efficacy and potential side effects in humans. researchgate.netnih.gov These models can offer valuable insights into drug penetration, cellular responses, and the impact on tissue architecture that are not possible with 2D cultures.
Refinement of Structure-Activity Relationships for Enhanced Research Compound Development
Initial structure-activity relationship (SAR) studies have been conducted on quinazoline-2,4-diones, the chemical class to which this compound belongs, leading to the identification and optimization of this compound as a lead compound with improved properties. medkoo.compatsnap.commedchemexpress.commedchemexpress.com Further refinement of the SAR for this compound is essential for the rational design and synthesis of enhanced research compounds. This involves systematically modifying the chemical structure of this compound and evaluating the impact of these modifications on its potency, selectivity, metabolic stability, and other pharmacological properties. Advanced SAR studies could lead to the development of more potent and selective Wnt inhibitors with improved drug-like characteristics, facilitating further research and potentially leading to the identification of clinical candidates.
Further Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models
While some preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies have been conducted for this compound in animal models, more comprehensive investigations are necessary. nih.govresearchgate.netsdbonline.orgfrontiersin.orgresearchgate.net Future research should aim to fully characterize this compound's absorption, distribution, metabolism, and excretion (ADME) profile in relevant animal species. frontiersin.orgnih.govcapes.gov.br Detailed PD studies are needed to establish the relationship between this compound exposure levels and its pharmacological effects on Wnt signaling and disease markers in vivo. frontiersin.orgnih.govcapes.gov.br These studies are crucial for determining appropriate dosing regimens for preclinical efficacy studies, understanding potential drug interactions, and predicting its behavior in humans.
Assessment of this compound's Role as a Chemical Probe for Wnt Biology Research
Given its ability to inhibit Wnt signaling through a potentially novel mechanism of Axin stabilization, this compound holds promise as a valuable chemical probe for dissecting the intricacies of Wnt biology. medkoo.comnih.govaacrjournals.orgresearchgate.netdntb.gov.ua Future research should explore its utility as a tool to investigate fundamental aspects of Wnt pathway regulation, the consequences of aberrant Wnt activation, and the functional roles of different Wnt components in various cellular contexts. nih.govmdpi.comacs.org Using this compound as a probe can help researchers gain deeper insights into the complex signaling networks controlled by Wnt and identify new therapeutic targets or strategies. acs.orgbiorxiv.orgresearchgate.net
Potential Synergistic Effects of this compound with Other Preclinical Therapeutic Agents
Research into Wnt pathway inhibitors like this compound suggests potential for synergistic effects when combined with other therapeutic agents, particularly in cancer treatment where Wnt signaling is dysregulated. While direct studies detailing synergistic effects specifically with this compound and other preclinical agents are not extensively highlighted in the provided search results, the broader context of Wnt inhibition in combination therapies offers insights.
Wnt signaling is known to contribute to therapeutic resistance in various cancers, including resistance to chemotherapy agents like temozolomide (B1682018) (TMZ) in glioblastoma. frontiersin.orgnih.govresearchgate.net Studies have shown that inhibiting the Wnt pathway can potentially enhance the effectiveness of chemotherapy. For instance, combining TMZ with other chemotherapeutic drugs has shown better outcomes in GBM treatment compared to TMZ alone. researchgate.net Although not specifically with this compound, other Wnt inhibitors or Wnt-modulating strategies have been investigated for their synergistic potential. For example, genetic inhibitory targeting of MACF1, a protein involved in Wnt signaling, in combination with DNA damaging agents demonstrated synergistic antitumorigenic effects in glioblastomas. researchgate.net Additionally, preclinical studies have explored the synergistic effects of other small molecule Wnt inhibitors, such as iCRT3, with chemotherapeutic agents like 5-Fluorouracil in colorectal cancer cells. londonmet.ac.uk
The rationale for combining this compound with other agents stems from the multifaceted role of Wnt signaling in cancer, including its influence on cell proliferation, invasiveness, and therapeutic resistance. frontiersin.orgnih.gov Combining a Wnt inhibitor like this compound, which acts by stabilizing Axin and promoting β-catenin degradation, with agents targeting other crucial pathways or mechanisms involved in tumor growth and survival could lead to enhanced anti-tumor effects and potentially overcome resistance mechanisms. nih.govnih.govnih.govresearchgate.netresearchgate.netaacrjournals.orgoup.com Future research could focus on identifying specific preclinical agents that, when combined with this compound, result in synergistic inhibition of tumor growth in relevant disease models.
Methodological Advancements in Wnt Pathway Inhibition Studies Utilizing this compound
Studies involving this compound have contributed to methodological advancements in the study of Wnt pathway inhibition, particularly in the context of identifying and characterizing small molecule inhibitors. The initial identification and characterization of this compound involved a screening approach in a GBM cell model responsive to Wnt inhibition. nih.govnih.govresearchgate.net This highlights the use of cell-based screening assays as a primary method for discovering Wnt modulating compounds.
Further characterization of this compound's effects has utilized various molecular and cellular techniques. These include assessing its impact on:
TCF-Luciferase reporter activity, a common method to measure Wnt transcriptional activity. nih.govaacrjournals.orgresearchgate.net Studies with this compound showed concentration-dependent inhibition of Wnt transcriptional activity mediated by Wnt1 and Wnt3A. nih.govaacrjournals.orgresearchgate.net
Levels of key Wnt pathway proteins such as Axin and β-catenin. nih.govnih.govnih.govresearchgate.netresearchgate.netaacrjournals.orgoup.com this compound has been shown to induce Axin stabilization and increase phosphorylated β-catenin, leading to reduced total β-catenin. nih.govnih.govnih.govresearchgate.netresearchgate.netaacrjournals.orgoup.com Western blot analysis and quantitative RT-PCR are standard methods employed to assess the levels of these proteins and the expression of Wnt target genes like AXIN2. nih.govresearchgate.net
Anchorage-independent growth, a measure of the transformed phenotype of cancer cells. nih.govnih.govnih.govresearchgate.net this compound has been shown to inhibit anchorage-independent growth in human GBM cell lines and patient-derived primary tumor cells. nih.govnih.govnih.govresearchgate.net This assay is a valuable tool for evaluating the functional consequences of Wnt inhibition on cancer cell growth.
Wnt signaling in in vivo models, such as Xenopus embryos and GBM xenografts. nih.govnih.govnih.govresearchgate.net These models allow for the assessment of this compound's ability to antagonize Wnt signaling and reduce tumor growth in a living organism. Methodologies involve administering the compound and monitoring developmental effects (in Xenopus) or tumor volume and Wnt pathway markers (in xenografts). nih.govresearchgate.net
The studies with this compound, alongside other Wnt inhibitors like XAV939 and IWR2, which also stabilize Axin through Tankyrase inhibition, contribute to the understanding and refinement of methodologies for targeting Axin stabilization as a pharmacological approach to Wnt inhibition. researchgate.netaacrjournals.orgoup.com While this compound's mechanism of Axin stabilization may be partly dependent on TNKS but also distinct from known TNKS inhibitors, its characterization highlights the importance of exploring diverse mechanisms for modulating Axin levels. aacrjournals.orgmdpi.com
Considerations for In Vivo Study Design and Translational Research Frameworks (without discussing clinical trials)
Designing in vivo studies for Wnt inhibitors like this compound requires careful consideration to accurately assess their efficacy and translate preclinical findings. Based on the available information on this compound and other Wnt inhibitors in preclinical development, several factors are crucial for in vivo study design:
Model Selection: Utilizing relevant animal models that recapitulate key aspects of the human disease is essential. For glioblastoma, this has included subcutaneous xenograft models where human GBM cells are implanted into immunocompromised mice. nih.govnih.govresearchgate.netmdpi.com Studies with this compound have successfully used this model to demonstrate reduced tumor growth. nih.govnih.govresearchgate.netmdpi.com Other models, such as orthotopic xenografts (implanting cells directly into the brain), might provide a more physiologically relevant environment for studying brain tumors. Xenopus embryos have also been used to assess the antagonism of Wnt signaling by this compound in a developmental context. nih.govnih.govnih.govresearchgate.net
Compound Formulation and Administration: The formulation and route of administration are critical for achieving adequate exposure at the target site. This compound was formulated in 0.5% methocel for in vivo studies, and administered orally in a GBM xenograft model. researchgate.netaacrjournals.org Determining optimal dosing regimens, including dose levels, frequency, and duration, is crucial and often involves pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion. researchgate.net
Efficacy Endpoints: Appropriate endpoints should be selected to evaluate the therapeutic effect. In GBM xenograft models, this has included monitoring tumor volume over time. nih.govresearchgate.netmdpi.com Beyond tumor size, evaluating the impact on Wnt pathway biomarkers within the tumor tissue is important to confirm target engagement and mechanism of action in vivo. nih.gov This could involve assessing levels of phosphorylated β-catenin, total β-catenin, and Wnt target genes. nih.govresearchgate.net
Pharmacodynamic Assessments: Incorporating pharmacodynamic studies to measure the biological effects of this compound on the Wnt pathway in the in vivo setting is vital. This helps confirm that the compound is reaching the target tissue at sufficient concentrations to modulate the pathway as observed in vitro. Measuring changes in Wnt pathway components in tumor samples post-treatment is a key aspect. nih.govresearchgate.net
Combination Studies: Given the potential for synergistic effects, in vivo studies should also explore combinations of this compound with other preclinical therapeutic agents that are relevant to the disease being studied. researchgate.netlondonmet.ac.uk Designing these studies requires careful consideration of the doses and schedules of each agent to identify potentially synergistic interactions while managing potential toxicity.
Translational Frameworks: While avoiding discussion of clinical trials, translational research frameworks involve bridging preclinical findings to potential human application. This includes identifying biomarkers that can be measured in patients to indicate pathway modulation and predict response. Based on preclinical studies, biomarkers like phosphorylated β-catenin or the expression of Wnt target genes could be considered. nih.govresearchgate.net Understanding the pharmacokinetic and pharmacodynamic properties of this compound in preclinical species provides crucial data for informing potential future studies. researchgate.net
These considerations are vital for generating robust in vivo data that can support the potential of this compound as a therapeutic agent and guide future research directions.
Q & A
Q. How can researchers ensure reproducibility in SEN461 synthesis protocols?
Methodological Answer:
- Include detailed experimental procedures in the main manuscript, specifying reaction conditions (temperature, solvents, catalysts), purification methods, and characterization data (e.g., NMR, HPLC purity) .
- For multi-step syntheses, provide step-by-step validation in supporting information, including raw spectral data and failure analyses for troubleshooting .
- Reference established protocols for analogous compounds to justify deviations in methodology .
Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Methodological Answer:
- Use a tiered approach:
- Primary validation : NMR (¹H/¹³C) and mass spectrometry for molecular identity .
- Purity assessment : HPLC with UV/vis or CAD detection, reporting retention times and column specifications .
- Functional assays : In vitro binding assays (e.g., SPR, ITC) to quantify target interactions .
- Cross-validate results with orthogonal methods (e.g., X-ray crystallography for structural confirmation) .
Advanced Research Questions
Q. How can contradictions in this compound’s cytotoxicity profiles across cell lines be systematically resolved?
Methodological Answer:
- Data triangulation : Compare dose-response curves under standardized conditions (e.g., ATP-based viability assays vs. apoptosis markers) .
- Variable isolation : Control for cell-specific factors (e.g., metabolic activity, receptor density) using isogenic cell lines .
- Meta-analysis : Aggregate published data into a table (see Table 1) to identify trends or outliers, then design follow-up experiments to test hypotheses (e.g., off-target effects in high-ROS environments) .
Table 1: Comparative Cytotoxicity of this compound Across Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | ATP assay | |
| HEK293 | 8.9 ± 0.7 | Apoptosis | |
| MCF-7 | 15.6 ± 2.1 | ATP assay |
Q. What experimental design optimizes in vivo efficacy studies for this compound while minimizing confounding variables?
Methodological Answer:
- Controlled variables : Use syngeneic models to reduce genetic variability; standardize dosing schedules and delivery routes (e.g., oral vs. intravenous) .
- Blinding and randomization : Assign animals to treatment/control groups using stratified randomization based on baseline biomarkers .
- Endpoint selection : Predefine primary (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker modulation) to avoid data dredging .
Q. How can this compound’s mechanism of action be rigorously validated against competing hypotheses?
Methodological Answer:
- Pharmacological knockdown : Use RNAi or CRISPR to silence putative targets and assess rescue effects .
- Kinetic modeling : Fit dose-response data to competitive vs. non-competitive inhibition models, reporting AIC/BIC values to compare fit .
- Negative controls : Include structurally analogous inactive compounds to rule out nonspecific effects .
Methodological Frameworks
Q. What strategies align this compound research with theoretical pharmacokinetic models?
Methodological Answer:
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Methodological Answer:
- 3R compliance : Justify animal use via systematic reviews proving no viable alternatives (e.g., organoids for preliminary screens) .
- Endpoint refinement : Use non-invasive imaging (e.g., MRI) to minimize euthanasia requirements .
Data Analysis & Reporting
Q. What statistical methods are appropriate for dose-response studies of this compound?
Methodological Answer:
Q. How can conflicting results in this compound’s metabolic stability be resolved across laboratories?
Methodological Answer:
- Inter-laboratory validation : Share standardized protocols (e.g., CYP450 isoform-specific assays) via platforms like Protocols.io .
- Reference standards : Use a common batch of this compound and internal controls (e.g., verapamil for CYP3A4 assays) to normalize data .
Theoretical & Conceptual Integration
Q. How to integrate this compound findings into broader drug discovery frameworks?
Methodological Answer:
- Systems pharmacology : Map this compound-target interactions onto protein interaction networks (e.g., STRING) to identify synergistic/antagonistic pathways .
- Translational biomarkers : Corrogate in vitro IC₅₀ values with clinical trial biomarkers (e.g., circulating tumor DNA) using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
